molecular formula C19H19Cl2N3O B11684643 2-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(3,4-dichlorophenyl)ethanone

2-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(3,4-dichlorophenyl)ethanone

Cat. No.: B11684643
M. Wt: 376.3 g/mol
InChI Key: PMWZAXALFLGERW-UHFFFAOYSA-N
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Description

2-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(3,4-DICHLOROPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a butyl group and a dichlorophenyl ethanone moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(3,4-DICHLOROPHENYL)ETHAN-1-ONE typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate o-phenylenediamine derivative with a suitable carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a strong base.

    Attachment of the Dichlorophenyl Ethanone Moiety: This step involves the reaction of the benzodiazole intermediate with a dichlorophenyl ethanone derivative, typically under Friedel-Crafts acylation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(3,4-DICHLOROPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole ring or the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(3,4-DICHLOROPHENYL)ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(3,4-DICHLOROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(3,4-DICHLOROPHENYL)ETHAN-1-ONE: can be compared with other benzodiazole derivatives, such as:

Uniqueness

The uniqueness of 2-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(3,4-DICHLOROPHENYL)ETHAN-1-ONE lies in its specific structural features, which confer distinct chemical and biological properties. These include its ability to undergo specific chemical reactions and its potential biological activities.

Properties

Molecular Formula

C19H19Cl2N3O

Molecular Weight

376.3 g/mol

IUPAC Name

2-(3-butyl-2-iminobenzimidazol-1-yl)-1-(3,4-dichlorophenyl)ethanone

InChI

InChI=1S/C19H19Cl2N3O/c1-2-3-10-23-16-6-4-5-7-17(16)24(19(23)22)12-18(25)13-8-9-14(20)15(21)11-13/h4-9,11,22H,2-3,10,12H2,1H3

InChI Key

PMWZAXALFLGERW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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